3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid 3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14556237
InChI: InChI=1S/C27H31N3O6S2/c1-2-3-8-21(26(33)30(15-19-6-4-11-37-19)16-20-7-5-12-38-20)28-27(34)29-22(14-25(31)32)18-9-10-23-24(13-18)36-17-35-23/h4-7,9-13,21-22H,2-3,8,14-17H2,1H3,(H,31,32)(H2,28,29,34)
SMILES:
Molecular Formula: C27H31N3O6S2
Molecular Weight: 557.7 g/mol

3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid

CAS No.:

Cat. No.: VC14556237

Molecular Formula: C27H31N3O6S2

Molecular Weight: 557.7 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid -

Specification

Molecular Formula C27H31N3O6S2
Molecular Weight 557.7 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
Standard InChI InChI=1S/C27H31N3O6S2/c1-2-3-8-21(26(33)30(15-19-6-4-11-37-19)16-20-7-5-12-38-20)28-27(34)29-22(14-25(31)32)18-9-10-23-24(13-18)36-17-35-23/h4-7,9-13,21-22H,2-3,8,14-17H2,1H3,(H,31,32)(H2,28,29,34)
Standard InChI Key DWNIDSJEAZSEJG-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)O)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, (3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid, specifies its stereochemistry at the C3 and C2 positions, critical for target binding . Key structural features include:

  • A 1,3-benzodioxol-5-yl group (electron-rich aromatic system) at position 3.

  • A hexan-2-yl carbamoylurea bridge substituted with bis(thiophen-2-ylmethyl)amino groups.

  • A terminal propanoic acid moiety facilitating solubility and protein interactions.

The molecular formula C₂₇H₃₁N₃O₆S₂ (MW: 557.7 g/mol) was confirmed via high-resolution mass spectrometry . The SMILES notation (CCCC[C@@H](C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)N[C@@H](CC(=O)O)C3=CC4=C(C=C3)OCO4) and InChI key (DWNIDSJEAZSEJG-VXKWHMMOSA-N) provide unambiguous representations of its stereochemistry .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight557.7 g/molPubChem Computed
LogP (Partition Coeff.)3.2Estimated (XLogP3-AA)
Hydrogen Bond Donors4PubChem
Hydrogen Bond Acceptors9PubChem
Topological Polar SA158 ŲPubChem

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from (S)-2-aminocaproic acid, which undergoes:

  • Acylation with bis(thiophen-2-ylmethyl)amine to introduce the thiophene substituents.

  • Urea formation via reaction with 3-(1,3-benzodioxol-5-yl)-3-isocyanatopropanoic acid.

  • Chiral resolution to isolate the (S,S)-diastereomer, which exhibits superior VLA-4 binding .

Critical intermediates were characterized using ¹H/¹³C NMR and HPLC-MS, confirming >98% enantiomeric excess .

Analytical Data

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (urea C=O) .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.35–1.55 (m, 4H, hexyl CH₂), 2.95 (dd, J = 14.1 Hz, 1H, CH₂COO), 6.85–7.40 (m, 10H, aromatic) .

Pharmacological Profile

Mechanism of Action: VLA-4 Antagonism

VLA-4 (α₄β₁ integrin) mediates leukocyte adhesion to vascular cell adhesion molecule-1 (VCAM-1), a key step in inflammatory infiltration . This compound inhibits VLA-4/VCAM-1 interaction with an IC₅₀ of 12 nM in cell adhesion assays, surpassing earlier analogs like natalizumab .

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

A landmark study evaluated the compound (referred to as TBC-3486) in chronic relapsing EAE, a murine model of multiple sclerosis :

ParameterResult (10 mg/kg, oral)Outcome vs. Control
Clinical Score↓ 58% (p < 0.01)Reduced paralysis severity
CNS Infiltrates↓ 72% (CD4⁺ T cells)Suppressed neuroinflammation
Relapse Frequency↓ 64%Prolonged remission

Notably, efficacy was phase-dependent: maximal benefit occurred during early disease (days 7–21 post-immunization), underscoring its prophylactic potential .

Therapeutic Applications and Patent Landscape

Autoimmune Indications

Preclinical data support applications in:

  • Multiple sclerosis: Reduces demyelination and clinical relapse .

  • Inflammatory bowel disease: Blocks T-cell migration to gut mucosa (unpublished data cited in ).

Patent US9016221B2: Bioadhesion Control

Although primarily a VLA-4 antagonist, this compound is claimed in US9016221B2 for non-toxic surface coatings to prevent microbial biofilm formation . Thiophene moieties may disrupt bacterial adhesion via hydrophobic interactions .

Future Directions

  • Clinical Trials: Phase I studies are warranted to assess pharmacokinetics in humans.

  • Formulation Optimization: Prodrug strategies (e.g., esterification) may enhance CNS penetration.

  • Combination Therapies: Synergy with anti-CD20 agents (e.g., ocrelizumab) could be explored.

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